Eptifibatide Impurity 2

Analytical Chemistry Pharmaceutical Analysis Method Validation

Eptifibatide Impurity 2 is a fully characterized synthetic peptide reference standard essential for analytical method development, AMV, and QC release testing of eptifibatide drug substance and injection formulations. Its distinct HPLC retention time (≈8.18 min vs. API at 3.35 min) ensures method specificity for ANDA/DMF submissions. Traceable to pharmacopeial monographs (USP/EP), it enables reliable quantification per ICH Q3A/B thresholds, accurate forced-degradation pathway elucidation, and synthetic process optimization to minimize impurity burden. Only a certified reference standard guarantees regulatory-compliant batch release.

Molecular Formula C35H51N11O10S2
Molecular Weight 849.98
Cat. No. B1574726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide Impurity 2
Molecular FormulaC35H51N11O10S2
Molecular Weight849.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eptifibatide Impurity 2: Reference Standard for Glycoprotein IIb/IIIa Inhibitor Purity Analysis and Regulatory Compliance


Eptifibatide Impurity 2 (C35H51N11O10S2, MW 849.98) is a fully characterized synthetic peptide impurity reference standard . It is structurally related to the antiplatelet drug eptifibatide (Integrilin), a cyclic heptapeptide inhibitor of the glycoprotein IIb/IIIa receptor [1]. This impurity is critical for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation of eptifibatide . Its defined structure, including the disulfide bond and specific amino acid sequence, makes it an essential tool for ensuring drug purity and compliance with pharmacopeial standards .

Why Generic Substitution Fails: The Critical Need for Authentic Eptifibatide Impurity 2 Reference Standards


Generic substitution or the use of uncharacterized, in-house prepared impurity standards is inadequate for rigorous pharmaceutical quality control of eptifibatide. Eptifibatide Impurity 2 possesses a unique molecular structure and distinct chromatographic behavior compared to the API and other related impurities [1][2]. Without a well-characterized, authentic reference standard, accurate identification and quantification in HPLC and LC-MS analyses are impossible, leading to potential misidentification of impurity peaks and inaccurate purity assessments [3]. This can result in failed regulatory submissions or, more critically, the release of drug product with an unsafe impurity profile. Only a certified reference standard ensures method validation, system suitability, and reliable traceability to pharmacopeial monographs (USP/EP) [4].

Product-Specific Quantitative Evidence Guide for Eptifibatide Impurity 2


Distinct Chromatographic Resolution from API and Impurity 1 in Validated RP-HPLC Method

In a validated stability-indicating RP-HPLC method, Eptifibatide Impurity 2 demonstrates a significantly distinct retention time (8.18 min) compared to the API eptifibatide (3.35 min) and Impurity 1 (4.93 min) [1]. This resolution is critical for accurate quantification and specificity in impurity profiling.

Analytical Chemistry Pharmaceutical Analysis Method Validation

Structural Distinction by Molecular Weight and Formula

Eptifibatide Impurity 2 is chemically distinct, with a molecular weight of 849.98 Da and formula C35H51N11O10S2, compared to the API eptifibatide (MW 831.96 Da, C35H49N11O9S2) and Impurity 1 (MW 832.95 Da, C35H48N10O10S2) . This difference is critical for identification via mass spectrometry.

Analytical Chemistry Mass Spectrometry Quality Control

Validated Method Precision and Recovery for Impurity Quantitation

The RP-HPLC method developed for simultaneous quantification of eptifibatide and its impurities demonstrates high precision and accuracy for Impurity 2. The % recovery for Eptifibatide Impurity 2 was within the acceptable range of 98-102%, with a % Relative Standard Deviation (RSD) of less than 2% at multiple spiked levels [1].

Analytical Method Validation Pharmaceutical Quality Control Recovery Studies

Regulatory Compliance and Traceability to USP/EP Standards

Eptifibatide Impurity 2 is a fully characterized reference standard, compliant with regulatory guidelines and suitable for use as a reference standard for traceability against pharmacopeial standards (USP or EP) . This ensures that analytical methods and quality control procedures align with global regulatory expectations for eptifibatide drug substance and product.

Regulatory Compliance Pharmacopeial Standards Traceability

Implication in Degradation Pathways and Forced Degradation Studies

Eptifibatide Impurity 2 is instrumental in forced degradation studies to understand drug stability. In a study where eptifibatide injection was subjected to stress conditions, an impurity with a retention time of about 21 min (in a different HPLC system) was identified as a degradation product whose levels increased as the drug degraded [1][2]. The characterization of such impurities is vital for establishing stability-indicating methods and understanding degradation pathways.

Forced Degradation Stability Studies Degradation Products

Best Research and Industrial Application Scenarios for Eptifibatide Impurity 2


Analytical Method Development and Validation (AMV) for ANDA and DMF Submissions

Eptifibatide Impurity 2 is an indispensable reference standard for developing and validating stability-indicating HPLC or UPLC methods for eptifibatide drug substance and injection formulations . Its distinct retention time (8.18 min vs. API at 3.35 min) provides a critical benchmark for system suitability and ensures the method's specificity, as demonstrated by the validated RP-HPLC method [1]. This is a prerequisite for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), where robust impurity control is a key regulatory focus.

Pharmaceutical Quality Control (QC) Release and Stability Testing

In routine QC environments, this reference standard is used for the identification and quantification of Impurity 2 in eptifibatide batches. The validated method's high precision (% RSD <2%) and accuracy (% recovery 98-102%) for Impurity 2 ensure reliable batch-to-batch consistency monitoring and adherence to ICH Q3A/B impurity thresholds [2]. This is critical for both drug substance and final drug product release testing and for long-term stability studies to establish shelf-life.

Forced Degradation and Stability-Indicating Method Development

Eptifibatide Impurity 2 serves as a key marker in forced degradation studies (e.g., exposure to acid, base, heat, oxidation) to elucidate the drug's degradation pathways [3]. By tracking the formation of this impurity under stress conditions, analytical chemists can confirm that the analytical method is truly stability-indicating, capable of separating the API from all potential degradation products. This knowledge is essential for designing robust formulations and establishing appropriate storage conditions.

Peptide Synthesis and Process Optimization

The quantification of Eptifibatide Impurity 2 provides critical feedback for optimizing the synthetic route and purification steps of eptifibatide . By tracing the formation of this specific impurity during solid-phase or solution-phase synthesis, process chemists can identify problematic reaction steps, adjust coupling conditions, or refine purification protocols to minimize impurity formation and maximize the yield of high-purity API.

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